molecular formula C18H20OS2 B11524473 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

Cat. No.: B11524473
M. Wt: 316.5 g/mol
InChI Key: NIXIEPDUSCDAKH-UHFFFAOYSA-N
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Description

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzodithiepin ring, followed by the introduction of the methylphenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted benzodithiepin derivatives.

Scientific Research Applications

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodithiepin derivatives, such as:

  • 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-methoxyphenol
  • 4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-N,N-diethylaniline

Uniqueness

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol is unique due to its specific substitution pattern and the presence of the methylphenol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20OS2

Molecular Weight

316.5 g/mol

IUPAC Name

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

InChI

InChI=1S/C18H20OS2/c1-11-4-5-16(17(19)6-11)18-20-9-14-7-12(2)13(3)8-15(14)10-21-18/h4-8,18-19H,9-10H2,1-3H3

InChI Key

NIXIEPDUSCDAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2SCC3=C(CS2)C=C(C(=C3)C)C)O

Origin of Product

United States

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